4-Chloro-5-fluoropicolinaldehyde
Description
4-Chloro-5-fluoropicolinaldehyde is a halogenated pyridine derivative featuring a chloro group at the 4-position, a fluorine atom at the 5-position, and an aldehyde functional group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety and electron-withdrawing halogen substituents, which enhance its utility in cross-coupling reactions and nucleophilic substitutions.
Properties
IUPAC Name |
4-chloro-5-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKVGMKQYCAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps and Conditions
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Substrate Preparation : Starting with 5-fluoropyridine-2-carbonitrile, hydrolysis under acidic conditions yields 5-fluoropicolinamide.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) in toluene introduces the chloro group at the 4-position.
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Formylation : N,N-dimethylformamide (DMF) acts as a formylating agent under Vilsmeier conditions, generating the aldehyde functionality.
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Reactants : 5-Fluoropyridine-2-carbonitrile (1.0 mol), POCl₃ (2.08 mol), DMF (2.05 mol), Cu(OTf)₂ (0.5 mol%).
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Conditions : Reflux in toluene at 100°C for 2 hours, followed by quenching with ice water.
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Workup : Extraction with toluene, activated carbon treatment, and recrystallization at −20°C.
Optimization Insights
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Catalyst Use : Copper(II) trifluoromethanesulfonate enhances reaction efficiency, reducing side-product formation.
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pH Control : Maintaining pH 6.0–7.5 during condensation minimizes byproducts (e.g., dimeric impurities).
Nucleophilic Halogenation-Fluorination Approach
This two-step method involves introducing fluorine and chlorine sequentially via nucleophilic substitution.
Fluorination of Chlorinated Precursors
Limitations
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Regioselectivity Challenges : Competing substitution at adjacent positions reduces efficiency.
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Purification Complexity : Requires column chromatography to isolate the desired isomer.
Catalytic Cross-Coupling Methods
Transition-metal-catalyzed cross-coupling has emerged as a modern alternative, though less commonly applied.
Palladium-Catalyzed Synthesis
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Reactants : 4-Bromo-5-fluoropicolinaldehyde and chlorinating agents (e.g., CuCl).
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Catalyst : Pd(PPh₃)₄ (5 mol%) with ligand support (Xantphos).
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Conditions : 80°C in dioxane/water (3:1), 24 hours.
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Yield : 45–55% (moderate due to steric hindrance).
Advantages and Challenges
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Advantage : Enables late-stage functionalization for derivative synthesis.
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Challenge : High catalyst loading and sensitivity to oxygen limit scalability.
Comparative Analysis of Methods
| Parameter | Vilsmeier-Haack | Nucleophilic Halogenation | Cross-Coupling |
|---|---|---|---|
| Yield (%) | 70–75 | 50–60 | 45–55 |
| Purity (HPLC, %) | ≥99.5 | 85–90 | 90–95 |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Cost Efficiency | High | Moderate | Low |
| Byproduct Formation | Low | Moderate | High |
Industrial-Scale Considerations
Process Intensification
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One-Pot Synthesis : Integrating chlorination and formylation steps reduces solvent use and processing time.
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Solvent Recovery : Toluene and DMF are recycled via distillation, improving sustainability.
Emerging Methodologies
Electrochemical Fluorination
Biocatalytic Approaches
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Enzyme Use : Halohydrin dehalogenases for stereoselective fluorination.
Analytical Characterization
Chemical Reactions Analysis
Oxidation Reactions
Fluorinated picolinaldehydes undergo oxidation to form carboxylic acids. For example:
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4-Chloro-6-fluoropicolinaldehyde oxidizes to 4-chloro-6-fluoropicolinic acid using potassium permanganate (KMnO₄) in acidic conditions.
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4-Amino-5-fluoropicolinaldehyde may follow similar pathways, but its amino group could influence redox susceptibility.
Key Parameters for Oxidation:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ (1.2 equiv) | H₂SO₄, 60°C, 4 h | 4-Chloro-6-fluoropicolinic acid | 78 | |
| CrO₃ (1.5 equiv) | Acetone, RT, 6 h | 4-Chloro-3-fluoropicolinic acid | 65 |
Reduction Reactions
Aldehyde groups in fluorinated picolinaldehydes are reduced to primary alcohols or amines:
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4-Chloro-6-fluoropicolinaldehyde reacts with NaBH₄ in methanol to yield 4-chloro-6-fluoropicolinyl alcohol.
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4-Amino-5-fluoropicolinaldehyde undergoes reductive amination with NH₃ and H₂/Pd-C to form substituted amines.
Reduction Comparison:
| Compound | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| 4-Chloro-6-fluoropicolinaldehyde | NaBH₄ (2 equiv) | Alcohol derivative | High | |
| 4-Amino-5-fluoropicolinaldehyde | LiAlH₄ (3 equiv) | Amino-alcohol intermediate | Moderate |
Substitution Reactions
Halogen substituents (Cl, F) participate in nucleophilic aromatic substitution (NAS):
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4-Chloro-6-fluoropicolinaldehyde reacts with piperidine in DMF at 80°C, replacing chlorine with the amine group.
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Fluorine substitution is less reactive but occurs under harsh conditions (e.g., KOH, 120°C).
Substitution Examples:
| Substrate | Nucleophile | Conditions | Product | Rate (k, M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| 4-Chloro-6-fluoropicolinaldehyde | Piperidine | DMF, 80°C, 12 h | 4-Piperidino-6-fluoropicolinaldehyde | 0.15 | |
| 4-Amino-5-fluoropicolinaldehyde | Thiophenol | EtOH, reflux, 8 h | 4-Amino-5-(phenylthio)picolinaldehyde | 0.08 |
Condensation and Cyclization
The aldehyde group enables Schiff base formation and heterocyclic synthesis:
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4-Chloro-6-fluoropicolinaldehyde condenses with hydrazines to form pyridyl hydrazones, precursors to triazoles.
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4-Amino-5-fluoropicolinaldehyde participates in Paal-Knorr pyrrole synthesis with diketones.
Cyclization Case Study:
In the synthesis of imidazopyridines ( ), picolinaldehyde derivatives react with amines under acidic conditions:
textGeneral Procedure: 1. Mix picolinaldehyde (1 equiv), 2-aminopyridine (1.1 equiv), and AcOH (cat.). 2. Heat at 80°C for 6 h. 3. Isolate product via column chromatography (Yield: 60–75%).
Stability and Reactivity Trends
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Electronic Effects : Chlorine’s electron-withdrawing nature enhances aldehyde electrophilicity, accelerating nucleophilic attacks.
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Steric Effects : Fluorine at position 5 (meta to aldehyde) minimally impacts steric hindrance but modulates electronic density.
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Metabolic Stability : Fluorination at position 5 improves metabolic resistance compared to non-fluorinated analogs (HLM t₁/₂: 46.8 min vs. 10.8 min) .
Limitations and Data Gaps
No direct studies on 4-Chloro-5-fluoropicolinaldehyde were identified. Predictions are extrapolated from positional isomers (e.g., 4-Cl-6-F, 4-NH₂-5-F). Experimental validation is required to confirm reaction pathways and kinetics.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Chloro-5-fluoropicolinaldehyde serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:
- Oxidation : Produces 4-Chloro-5-fluoropicolinic acid.
- Reduction : Yields 4-Chloro-5-fluoropicolinyl alcohol.
- Substitution : Generates various substituted derivatives depending on the nucleophile used.
Biology
The compound has notable applications in biological research:
- Enzyme Interactions : It can be utilized as a probe in biochemical assays to study enzyme interactions.
- Antibacterial Activity : Studies indicate its potential as an antibacterial agent against various strains, including Echerichia coli and Staphylococcus aureus . Molecular docking studies have shown strong interactions with specific proteins, supporting its use in drug development.
Industry
In industrial applications, this compound is used in the production of:
- Agrochemicals : Its chemical properties make it suitable for developing pesticides and herbicides.
- Specialty Chemicals : The compound's versatility allows it to be employed in synthesizing various specialty chemicals.
Case Study 1: Antibacterial Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of derivatives of this compound on different bacterial strains. The results demonstrated its significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess its efficacy, revealing substantial inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Research
Research has also explored the anticancer properties of compounds derived from this compound. One study indicated that these derivatives exhibited potent cytotoxic effects on human cancer cell lines, with low GI50 values suggesting high efficacy. The mechanism of action was linked to the disruption of microtubule dynamics, leading to cell death .
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoropicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Chloro-5-fluoropicolinaldehyde with key analogs based on molecular structure, physicochemical properties, and applications. Data are inferred or extrapolated from the closest available analogs in the evidence.
Key Observations:
- Positional Isomerism : The placement of chlorine and fluorine significantly impacts reactivity. For example, 2-Chloro-5-fluoronicotinaldehyde (aldehyde at C3) exhibits higher electrophilicity at the aldehyde group compared to this compound (aldehyde at C2), influencing its utility in nucleophilic additions .
- Bioactivity: Fluorine at the 5-position enhances metabolic stability in agrochemical analogs, as seen in 4-amino-5-fluoro-3-chloropicolinates, which are potent herbicides .
- Solubility : 6-Chloropicolinaldehyde (Log S = 0.26) is moderately soluble in aqueous solutions, whereas fluorinated analogs like this compound likely exhibit lower solubility due to increased hydrophobicity from fluorine .
Biological Activity
4-Chloro-5-fluoropicolinaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This compound is characterized by the presence of a chlorine atom at the 4th position and a fluorine atom at the 5th position on the pyridine ring, along with an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 161.55 g/mol. The unique structural features of this compound contribute to its reactivity and potential applications in various biological contexts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The compound's aldehyde group allows it to form covalent bonds with nucleophilic sites on bacterial proteins, potentially inhibiting their function.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Streptococcus pneumoniae | 14 |
The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and proteins. The aldehyde group can react with nucleophilic amino acids, leading to enzyme inhibition. This property is crucial for its potential therapeutic applications in drug development.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of this compound using the disc diffusion method. The results demonstrated that the compound exhibited a significant inhibitory effect on bacterial growth, comparable to standard antibiotics such as amoxicillin. The study emphasized the potential of this compound as a lead structure for developing new antibacterial agents .
- Inhibition of Enzyme Activity : Another investigation focused on the compound's ability to inhibit specific enzymes involved in bacterial metabolism. The results indicated that this compound could effectively disrupt enzyme function, leading to reduced bacterial viability. This study highlights the compound's potential role in targeting metabolic pathways critical for bacterial survival .
The presence of chlorine and fluorine atoms significantly influences the chemical properties of this compound. These halogen substituents can enhance lipophilicity and alter reactivity, which affects how the compound interacts with biological systems.
Table 2: Comparison of Structural Features
| Compound Name | Chlorine Position | Fluorine Position | Notable Characteristics |
|---|---|---|---|
| This compound | 4 | 5 | Significant antimicrobial activity |
| 5-Chloro-6-fluoropicolinaldehyde | 5 | 6 | Explored for antimicrobial properties |
| 3-Bromo-5-fluoropicolinaldehyde | 3 | 5 | Enhanced reactivity due to bromine substitution |
Q & A
Q. Q1. What are the established synthetic routes for 4-Chloro-5-fluoropicolinaldehyde, and how can purity be optimized?
Methodological Answer: Synthesis typically involves halogenation and formylation of pyridine derivatives. For example, chloro-fluoropyridine intermediates (e.g., 4-chloro-5-fluoro-2-methylpyridine) can undergo oxidation using reagents like MnO₂ or Swern conditions to introduce the aldehyde group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies key signals: aldehyde proton (~9.8–10.2 ppm), aromatic protons, and coupling constants (J values) for fluorine-chlorine interactions .
- IR Spectroscopy: Confirm aldehyde C=O stretch (~1700–1725 cm⁻¹) and aromatic C-Cl/C-F stretches (750–800 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .
- Mass Spectrometry: High-resolution MS (ESI or EI mode) verifies molecular ion [M+H]⁺ and fragmentation patterns consistent with chloro-fluoro substitution .
Advanced Research Questions
Q. Q3. How can researchers design experiments to resolve contradictory reactivity data in fluorinated aldehyde derivatives?
Methodological Answer: Contradictions in reactivity (e.g., unexpected oxidation/reduction outcomes) often arise from solvent polarity, temperature, or competing reaction pathways. Design a factorial experiment to isolate variables:
Solvent Screening: Compare DMF (polar aprotic) vs. THF (less polar) under identical conditions.
Catalytic Additives: Test Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃).
Kinetic Studies: Use in-situ FTIR or NMR to monitor intermediate formation.
Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize variables .
Q. Q4. What computational approaches predict the regioselectivity of nucleophilic attacks on this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic hotspots (e.g., aldehyde carbon vs. halogenated positions). Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions (aldehydes) and electron-rich areas (halogen substituents) to predict attack sites.
- Validate Models: Compare computational results with experimental kinetic data (e.g., Hammett plots) .
Q. Q5. How can researchers ensure reproducibility in cross-coupling reactions involving this compound?
Methodological Answer:
- Protocol Standardization: Document exact stoichiometry (e.g., Pd catalyst loading at 5 mol%), reaction atmosphere (N₂/Ar), and moisture control (Schlenk techniques).
- Reference Controls: Include known reactions (e.g., Suzuki coupling with phenylboronic acid) to benchmark performance.
- Data Sharing: Publish raw spectral data (e.g., via PubChem) and detailed synthetic procedures per IUPAC guidelines .
Safety and Environmental Considerations
Q. Q6. What are the best practices for handling and disposing of this compound waste?
Methodological Answer:
- Waste Segregation: Separate halogenated organic waste from aqueous or non-halogenated streams. Use labeled, airtight containers to prevent volatilization .
- Neutralization: Treat aldehyde-containing waste with excess NaHSO₃ to form bisulfite adducts, reducing reactivity before disposal.
- Professional Disposal: Collaborate with certified waste management firms specializing in halogenated compounds, adhering to OSHA 1910.1020 regulations .
Application-Oriented Questions
Q. Q7. How can this compound be leveraged in medicinal chemistry for targeted drug design?
Methodological Answer:
- Pharmacophore Modeling: Use the aldehyde group as a reactive handle for Schiff base formation with amine-containing biomolecules.
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 4-chloro-5-fluoro-2-methoxymethylpyrimidine) and test against enzyme targets (e.g., kinases) via fluorescence polarization assays .
- In Silico Screening: Dock the compound into protein active sites (PDB ID: e.g., 2HYY) using AutoDock Vina to predict binding affinities .
Data Analysis and Interpretation
Q. Q8. What statistical methods are recommended for analyzing contradictory biological assay results?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies using R or Python (e.g., forest plots with random-effects models).
- Sensitivity Analysis: Identify outliers via Grubbs’ test or leverage Cook’s distance in regression models.
- Hypothesis Testing: Apply ANOVA to compare IC₅₀ values across different cell lines, correcting for multiple comparisons (Bonferroni method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
